molecular formula C15H13N3O2S2 B11307776 N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11307776
M. Wt: 331.4 g/mol
InChI Key: CXGGCUADFGZWDD-UHFFFAOYSA-N
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Description

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse applications in medicinal chemistry and material science. The presence of thiophene and thiadiazole rings in its structure makes it an interesting subject for research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the formation of the thiadiazole ring followed by the introduction of the phenoxyacetamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine. The process may involve multiple steps, including cyclization and substitution reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and thiadiazole derivatives, such as:

Uniqueness

What sets N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13N3O2S2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C15H13N3O2S2/c1-10-7-8-12(21-10)14-17-15(22-18-14)16-13(19)9-20-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17,18,19)

InChI Key

CXGGCUADFGZWDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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